2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone
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Overview
Description
2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone is a complex organic compound that features both indole and thiazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with thiazole compounds under acidic or basic conditions. The reaction often requires a catalyst, such as sulfuric acid or methanesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir contain the thiazole ring and are known for their pharmacological properties
Uniqueness
What sets 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone apart is the combination of both indole and thiazole moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities and makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H18N2O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C20H18N2O2S/c1-13-18(20(23)22-11-10-14-6-3-4-9-17(14)22)25-19(21-13)15-7-5-8-16(12-15)24-2/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
KJJPQRWDBKTVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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